

Application of YOK-2204 in Neurodegeneration Research: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: YOK-2204

Cat. No.: B15604261

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Introduction

YOK-2204 is a pivotal chemical tool in the burgeoning field of targeted protein degradation (TPD), specifically within the context of neurodegenerative diseases. It functions as a high-affinity ligand for the ZZ domain of the autophagy receptor protein p62/SQSTM1.^{[1][2]} This interaction is the cornerstone of the innovative AUTOTAC (AUTophagy-TARgeting Chimera) technology. AUTOTACs are heterobifunctional molecules designed to selectively eliminate pathological proteins, such as the aggregated proteins implicated in Alzheimer's, Parkinson's, and other neurodegenerative disorders.^{[3][4]}

An AUTOTAC molecule consists of three key components: a target-binding ligand (TBL) that recognizes a protein of interest (e.g., aggregated tau or α -synuclein), a linker, and an autophagy-targeting ligand (ATL). **YOK-2204** serves as a potent ATL. By binding to p62, the **YOK-2204** moiety of an AUTOTAC induces a conformational change in the p62 protein, promoting its self-oligomerization. This process effectively sequesters the target protein bound by the TBL into p62 bodies, which are then recognized and engulfed by autophagosomes for subsequent lysosomal degradation.^{[4][5]} This strategy offers a promising therapeutic avenue for clearing the toxic protein aggregates that are hallmarks of many neurodegenerative diseases and are often considered "undruggable" by conventional small molecule inhibitors.^[3]

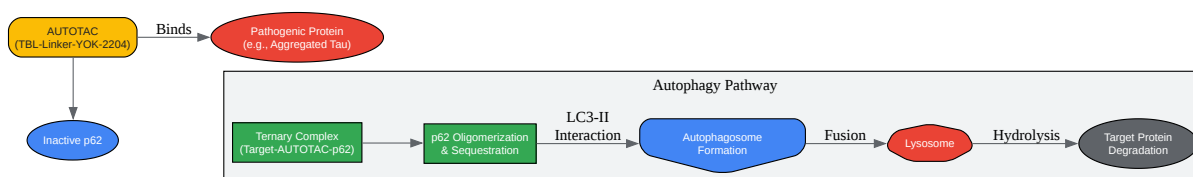
[5]

Mechanism of Action: YOK-2204 in AUTOTAC-mediated Degradation

The mechanism of action for a **YOK-2204**-based AUTOTAC can be summarized in the following steps:

- **Target Engagement:** The TBL end of the AUTOTAC molecule binds to the pathogenic protein aggregate (e.g., hyperphosphorylated Tau).
- **p62 Recruitment and Activation:** The **YOK-2204** end of the AUTOTAC binds to the ZZ domain of p62.
- **Ternary Complex Formation and p62 Oligomerization:** This dual binding brings the target protein and p62 into close proximity, forming a ternary complex. The binding of **YOK-2204** to p62 induces its conformational activation and subsequent self-oligomerization.
- **Sequestration and Autophagosome Recognition:** The oligomerized p62, now laden with the target protein, forms aggregates or "bodies" that are recognized by the autophagic machinery, including LC3-II on the phagophore membrane.
- **Lysosomal Degradation:** The autophagosome engulfs the p62-target protein complex and fuses with a lysosome, leading to the degradation of the target protein by lysosomal hydrolases.

This pathway is visually represented in the following diagram:



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Caption: Mechanism of **YOK-2204**-based AUTOTACs.

Quantitative Data Summary

The efficacy of various **YOK-2204**-containing AUTOTACs has been quantified in several studies. The following tables summarize key degradation (DC50) and inhibitory (IC50) values.

AUTOTAC Name	Target Protein	Cell Line/Model	DC50 (nM)	Reference
VinclozolinM2-2204	Androgen Receptor (AR)	LNCaP cells	~200	[4]
PBA-1105	Aggregation-prone P301L Tau mutant	SH-SY5Y cells	Low nanomolar	[5]
ATC161	α -synuclein aggregates	Not specified	100-500	[6]
ATC142	Pathological TDP-43 A315T	Not specified	1.25-9.6	[7]

AUTOTAC Name	Target Protein	Cell Line	IC50 (μ M)	Reference
VinclozolinM2-2204	Androgen Receptor (AR)	LNCaP cells	4.7	[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in the target protein levels following treatment with a **YOK-2204**-based AUTOTAC.

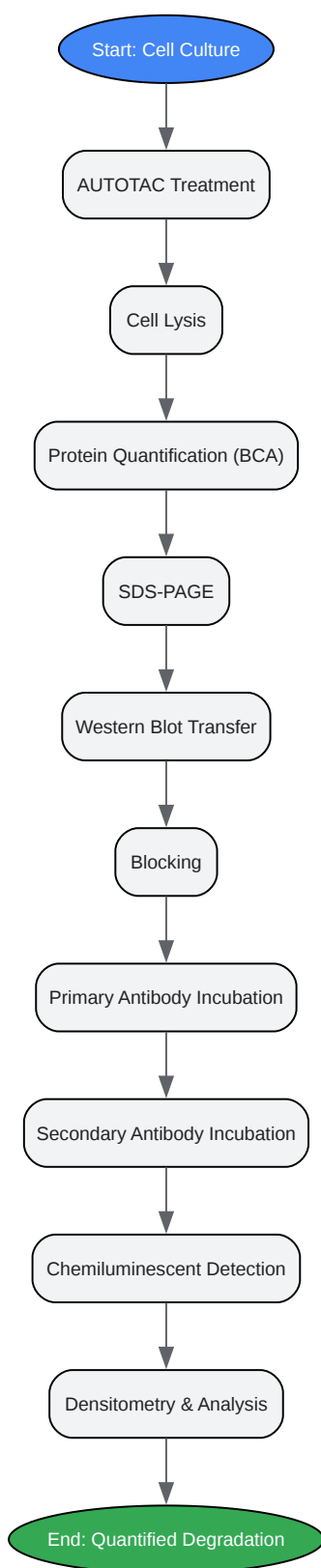
Materials:

- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (target protein, p62, LC3, and loading control like GAPDH or β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- **Cell Treatment:** Plate cells at an appropriate density and treat with the AUTOTAC compound at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with lysis buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **Sample Preparation:** Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
- **SDS-PAGE and Transfer:** Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

- **Blocking and Antibody Incubation:** Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
- **Washing and Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
- **Analysis:** Quantify band intensities using densitometry software and normalize to the loading control.



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Caption: Western Blot Workflow for Protein Degradation.

p62 Oligomerization Assay

This assay assesses the ability of **YOK-2204** or a **YOK-2204**-based AUTOTAC to induce the self-oligomerization of p62.

Materials:

- Cell lysis buffer (non-denaturing)
- Cross-linking agent (e.g., glutaraldehyde)
- SDS-PAGE gels and running buffer
- Western blot reagents as described above
- Primary antibody against p62

Procedure:

- Cell Treatment: Treat cells with the compound of interest for the desired time.
- Lysis: Lyse cells in a non-denaturing buffer.
- Cross-linking: Treat the cell lysates with a cross-linking agent to stabilize protein oligomers. Quench the reaction.
- SDS-PAGE and Western Blot: Analyze the cross-linked lysates by SDS-PAGE and Western blotting using an anti-p62 antibody.
- Analysis: Look for the appearance of higher molecular weight bands corresponding to p62 dimers, trimers, and larger oligomers in the treated samples compared to the control.

Immunocytochemistry for p62 and LC3 Co-localization

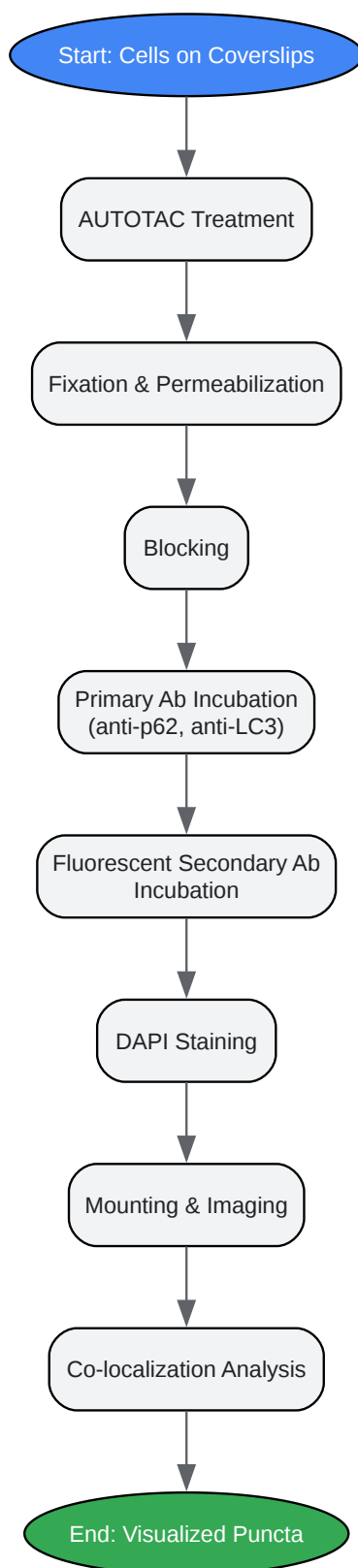
This method visualizes the formation of p62 bodies and their co-localization with autophagosomes (marked by LC3) within cells.

Materials:

- Cells grown on coverslips
- Fixative (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking solution (e.g., 5% BSA in PBS)
- Primary antibodies (rabbit anti-p62, mouse anti-LC3)
- Fluorescently-labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 594, anti-mouse Alexa Fluor 488)
- DAPI for nuclear staining
- Mounting medium
- Fluorescence microscope

Procedure:

- Cell Culture and Treatment: Grow cells on coverslips and treat with the AUTOTAC compound.
- Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.
- Blocking: Block non-specific antibody binding.
- Antibody Staining: Incubate with primary antibodies, followed by incubation with fluorescently-labeled secondary antibodies. Stain nuclei with DAPI.
- Mounting and Imaging: Mount the coverslips onto slides and visualize using a fluorescence or confocal microscope.
- Analysis: Analyze the images for the formation of distinct p62 puncta and their co-localization with LC3 puncta, indicating the recruitment of p62 bodies to autophagosomes.



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Caption: Immunocytochemistry Workflow.

Conclusion

YOK-2204 is a critical component of the AUTOTAC platform, enabling the targeted degradation of pathogenic proteins in neurodegenerative disease models. The provided protocols and data serve as a guide for researchers to investigate and utilize this technology in their own studies. The ability of **YOK-2204**-based AUTOTACs to specifically target and clear protein aggregates offers a powerful and promising strategy for the development of novel therapeutics for neurodegenerative disorders.

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